molecular formula C21H25N5NaO8S2 B000796 Mezlocillin sodium CAS No. 42057-22-7

Mezlocillin sodium

Cat. No.: B000796
CAS No.: 42057-22-7
M. Wt: 562.6 g/mol
InChI Key: SGVORSZSYKDVFT-ZBJAFUORSA-N
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Description

Mezlocillin sodium is a broad-spectrum penicillin antibiotic derived from ampicillin. It is particularly effective against both Gram-negative and some Gram-positive bacteria. Unlike many other extended-spectrum penicillins, this compound is excreted by the liver, making it useful for treating biliary tract infections such as ascending cholangitis .

Mechanism of Action

Target of Action

Mezlocillin sodium primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria.

Mode of Action

This compound, like all other beta-lactam antibiotics, inhibits the third and last stage of bacterial cell wall synthesis by binding to PBPs . This interaction disrupts the normal synthesis process, leading to changes in the bacterial cell wall structure.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is excreted by the liver, making it useful for biliary tract infections . The protein binding of this compound ranges from 16–59%, and it undergoes hepatic metabolism (20–30%). The elimination half-life is 1.3–4.4 hours, and it is excreted through renal (50%) and biliary routes .

Result of Action

The result of this compound’s action is the lysis of the bacterial cell. By inhibiting cell wall synthesis, the bacterial cell becomes more susceptible to osmotic pressure. This ultimately leads to cell lysis, killing the bacteria and helping to clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its excretion by the liver makes it particularly effective in treating biliary tract infections . Additionally, the presence of beta-lactamases in the environment can affect the stability and efficacy of this compound. This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mezlocillin sodium can be synthesized through the reaction of ampicillin with chlorocarbamate in the presence of triethylamine. The chlorocarbamate itself is prepared from ethylenediamine by reacting with phosgene to form cyclic urea, followed by monoamide formation with methanesulfonyl chloride, and then reacting the other nitrogen atom with phosgene and trimethylsilylchloride .

Industrial Production Methods

Industrial production of this compound involves the acylation of ampicillin with chlorocarbamate in the presence of triethylamine. Acetone is often added during the acylation process to improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mezlocillin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hydrogen peroxomonosulfate is commonly used as an oxidizing agent.

    Substitution: Various nucleophiles can be used to substitute the beta-lactam ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .

Scientific Research Applications

Mezlocillin sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with various reagents.

    Biology: Employed in studies involving bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

    Medicine: Used to treat serious Gram-negative infections of the lungs, urinary tract, and skin.

    Industry: Utilized in the production of pharmaceutical formulations for treating bacterial infections.

Comparison with Similar Compounds

Mezlocillin sodium is part of the acylureido penicillin class of antibiotics, which includes other compounds such as azlocillin and piperacillin. Compared to these similar compounds, this compound has a unique profile:

    Azlocillin: Similar to mezlocillin but lacks the methylation step in its synthesis.

    Piperacillin: Another acylureido penicillin with a broader spectrum of activity, particularly against Pseudomonas aeruginosa.

This compound’s uniqueness lies in its hepatic excretion, making it particularly useful for treating biliary tract infections .

Properties

CAS No.

42057-22-7

Molecular Formula

C21H25N5NaO8S2

Molecular Weight

562.6 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13-,14+,17-;/m1./s1

InChI Key

SGVORSZSYKDVFT-ZBJAFUORSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na]

42057-22-7

Pictograms

Health Hazard

Synonyms

Bay f 1353
Bay-f 1353
Bayf 1353
Baypen
Melocin
Meslocillin
Mezlin
Mezlocillin
Mezlocillin Sodium
Mezlocilline
Sodium, Mezlocillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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